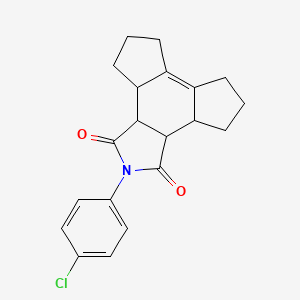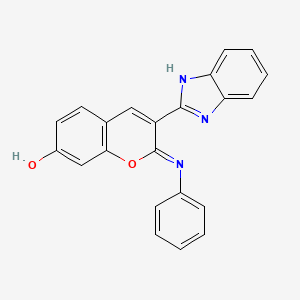
(2Z)-3-(1H-benzimidazol-2-yl)-2-(phenylimino)-2H-chromen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(1H-benzimidazol-2-yl)-2-(phenylimino)-2H-chromen-7-ol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole moiety, a chromen-7-ol structure, and a phenylimino group. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-benzimidazol-2-yl)-2-(phenylimino)-2H-chromen-7-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivatives under acidic conditions.
Synthesis of Chromen-7-ol: This can be achieved through the cyclization of suitable precursors like salicylaldehyde derivatives.
Coupling Reaction: The final step involves the coupling of the benzimidazole and chromen-7-ol structures with a phenylimino group under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-benzimidazol-2-yl)-2-(phenylimino)-2H-chromen-7-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(1H-benzimidazol-2-yl)-2-(phenylimino)-2H-chromen-7-ol can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study these activities to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound may be explored for their potential use in drug development, particularly for diseases where benzimidazole and chromen-7-ol derivatives have shown efficacy.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-benzimidazol-2-yl)-2-(phenylimino)-2H-chromen-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic activities.
Chromen-7-ol Derivatives: Compounds such as coumarins, which have various pharmacological properties.
Uniqueness
(2Z)-3-(1H-benzimidazol-2-yl)-2-(phenylimino)-2H-chromen-7-ol is unique due to its combination of benzimidazole, chromen-7-ol, and phenylimino groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H15N3O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-phenyliminochromen-7-ol |
InChI |
InChI=1S/C22H15N3O2/c26-16-11-10-14-12-17(21-24-18-8-4-5-9-19(18)25-21)22(27-20(14)13-16)23-15-6-2-1-3-7-15/h1-13,26H,(H,24,25) |
InChI Key |
CKLHMMPNHTWWQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12475568.png)
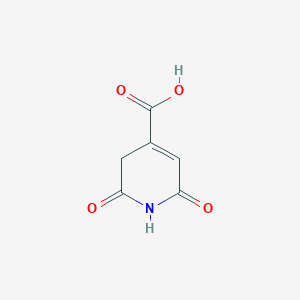
![N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B12475590.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12475593.png)
![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12475610.png)
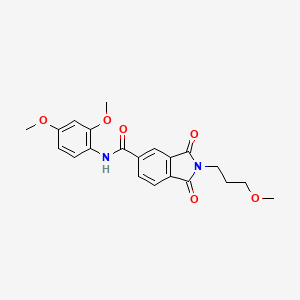
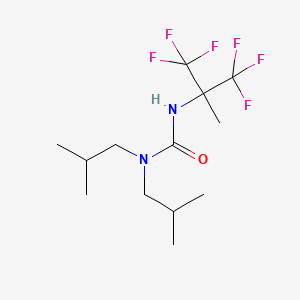
![1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12475628.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12475635.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12475642.png)
![N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B12475648.png)
![N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12475651.png)
![N-cyclohexyl-2-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12475658.png)
